molecular formula C8H11NOS B13341942 2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine

2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine

Cat. No.: B13341942
M. Wt: 169.25 g/mol
InChI Key: YJKSGFLXAYHVCI-UHFFFAOYSA-N
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Description

2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine is an organic compound with the molecular formula C8H11NOS It is a derivative of cyclopenta[b]thiophene, featuring a methoxy group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine typically involves organic synthesis methods. One common approach is to start with a thiophene derivative and introduce the methoxy and amine groups through a series of reactions. For example, the synthesis might involve:

    Thiophene Derivative Preparation: Starting with a thiophene compound, various functional groups are introduced.

    Methoxylation: Introduction of the methoxy group using reagents like methanol and a catalyst.

    Amination: Introduction of the amine group through reactions with ammonia or amine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can modify the existing functional groups, potentially leading to different derivatives.

    Substitution: The methoxy and amine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could result in various functionalized derivatives.

Scientific Research Applications

2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Medicine: Investigated for potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine involves its interaction with molecular targets and pathways. The methoxy and amine groups play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dihydro-4H-cyclopenta[b]thiophen-2-ylmethanol
  • 5-Amino-4H-Cyclopenta[c]Thiophene-6-Carbonitrile
  • 5,6-Dihydro-4H-Cyclopenta[b]Thiophen-4-ol

Uniqueness

2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine is unique due to the presence of both methoxy and amine groups, which confer distinct chemical and physical properties. These functional groups enhance its reactivity and potential for forming diverse derivatives, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

2-methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine

InChI

InChI=1S/C8H11NOS/c1-10-8-7(9)5-3-2-4-6(5)11-8/h2-4,9H2,1H3

InChI Key

YJKSGFLXAYHVCI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(S1)CCC2)N

Origin of Product

United States

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